3,5-dimethoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide

Medicinal Chemistry Kinase Inhibitor Design Scaffold Optimization

Researchers seeking to probe kinase selectivity often face a structural gap in available screening libraries. CAS 893978-54-6 directly addresses this by offering a unique, meta-phenyl linked imidazo[2,1-b]thiazole benzamide scaffold not found in common analogs. - **Unique Geometry for Matched-Pair Analysis:** The meta-phenyl connectivity introduces a ~120° kink, offering a distinct binding geometry compared to para-isomers for FLT3 and RAF kinase studies. - **Privileged Core for Lead Optimization:** Built on the 3-methylimidazo[2,1-b]thiazole core, this compound provides a starting point for SAR exploration, with class-level precedent showing nanomolar potency in DHFR and kinase assays. - **Reliable Research Supply:** Available directly from stock, this compound eliminates custom synthesis delays, enabling immediate initiation of high-throughput screens.

Molecular Formula C21H19N3O3S
Molecular Weight 393.46
CAS No. 893978-54-6
Cat. No. B2615831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide
CAS893978-54-6
Molecular FormulaC21H19N3O3S
Molecular Weight393.46
Structural Identifiers
SMILESCC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4=CC(=CC(=C4)OC)OC
InChIInChI=1S/C21H19N3O3S/c1-13-12-28-21-23-19(11-24(13)21)14-5-4-6-16(7-14)22-20(25)15-8-17(26-2)10-18(9-15)27-3/h4-12H,1-3H3,(H,22,25)
InChIKeyYMVNYDIUUWKUPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dimethoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide (CAS 893978-54-6): Structural and Pharmacophoric Baseline for Procurement


3,5-Dimethoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide (CAS 893978-54-6) is a synthetic, small-molecule benzamide derivative built on a fused imidazo[2,1-b]thiazole core . The compound incorporates a 3,5-dimethoxybenzamide motif linked via a meta-substituted phenyl bridge to the 6-position of the 3-methylimidazo[2,1-b]thiazole scaffold . The imidazo[2,1-b]thiazole nucleus is a recognized privileged structure in medicinal chemistry, with demonstrated utility across kinase inhibition, dihydrofolate reductase (DHFR) inhibition, and FLT3 inhibition programs [1][2]. This compound is currently available exclusively through specialty chemical suppliers and has not been the subject of published primary pharmacological studies; all biological activity claims remain inferential based on structurally related analogs .

Meta-phenyl bridge geometry distinguishes from para isomer
3-Methylimidazo[2,1-b]thiazole core present
3,5-Dimethoxybenzamide motif is a distinct pharmacophoric feature
Biological activity inferred from structural analogs only; direct target data unavailable

Why Generic Substitution Fails for 3,5-Dimethoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide: Positional Isomerism and Pharmacophoric Constraints


Compounds within the imidazo[2,1-b]thiazole benzamide class cannot be interchangeably substituted without risking loss of target engagement, selectivity, or physicochemical properties. The target compound (CAS 893978-54-6) possesses a unique combination of three structural variables: (i) a 3-methyl substituent on the imidazo[2,1-b]thiazole core, (ii) a meta-phenyl linkage between the heterocycle and the amide, and (iii) a 3,5-dimethoxy substitution pattern on the terminal benzamide ring [1]. Each of these variables independently modulates biological activity in published imidazo[2,1-b]thiazole series. For example, in the 6-phenylimidazo[2,1-b]thiazole FLT3 inhibitor series, the position and nature of substituents on the phenyl ring directly determined cellular potency (IC50 range: 0.002 μM to >10 μM) [2]. Similarly, in RAF kinase inhibitor programs, the linker region between the imidazo[2,1-b]thiazole core and the terminal aryl sulfonamide/benzamide moiety was a critical determinant of V600E-B-RAF inhibitory activity, with IC50 values spanning from 1.20 nM to >1000 nM depending on substitution [3]. The meta-phenyl connectivity in this compound is structurally distinct from the para-phenyl analogs (e.g., CAS 893984-83-3) and ortho-phenyl variants, a difference that can alter the dihedral angle between the heterocycle and the benzamide pharmacophore, thereby affecting binding pocket complementarity [1].

Meta-phenyl linkage may shift binding geometry versus para isomer (CAS 893984-83-3); positional isomerism can alter target engagement by orders of magnitude in related series.

Carboxamide linker may direct selectivity toward non-RAF kinases, unlike sulfonamide analogs (CAS 893975-98-9) optimized for V600E-B-RAF.

Unsubstituted core analog (SMR000066747) shows only weak GPCR activity; absence of 3-methyl and dimethoxy groups eliminates nanomolar target engagement potential.

3,5-Dimethoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide: Quantitative Differentiation Evidence Against Closest Analogs


Meta-Phenyl vs. Para-Phenyl Linkage: Positional Isomer Differentiation

The target compound (CAS 893978-54-6) features a meta-substituted phenyl bridge connecting the imidazo[2,1-b]thiazole core to the benzamide moiety, in contrast to its closest commercially available positional isomer, 3,5-dimethoxy-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide (CAS 893984-83-3), which bears a para-phenyl linkage [1]. In the broader 6-phenylimidazo[2,1-b]thiazole class, meta- vs. para-substitution on the phenyl ring significantly alters molecular geometry: the para isomer adopts an extended linear conformation, whereas the meta isomer introduces a ~120° kink in the molecular axis [2]. While no head-to-head biological comparison of these two specific compounds has been published, published SAR from the FLT3 inhibitor series demonstrates that the position of substituents on the 6-phenyl ring can shift cellular IC50 values by >1000-fold (e.g., compound 19 with para-ureido substitution: MV4-11 IC50 = 0.002 μM vs. unsubstituted phenyl analog: IC50 > 10 μM) [2][3]. This establishes that phenyl ring substitution topology is a high-impact variable in imidazo[2,1-b]thiazole pharmacology and cannot be assumed interchangeable.

Meta vs. Para Linkage
Reported
Meta-phenyl (CAS 893978-54-6) vs. Para-phenyl (CAS 893984-83-3)
Related FLT3 inhibitor series: para substitution enabled >1000-fold cellular potency gain (IC50 0.002 μM vs. >10 μM for unsubstituted phenyl).
Phenyl linker geometry is a high-impact activity determinant; positional isomers may not be interchangeable.
No direct head-to-head data; class-level SAR suggests divergent binding modes.
Medicinal Chemistry Kinase Inhibitor Design Scaffold Optimization

Carboxamide vs. Sulfonamide Linker: Impact on Kinase Inhibitor Pharmacophore

The target compound employs a carboxamide (-CONH-) linker between the 3,5-dimethoxyphenyl ring and the aniline nitrogen, distinguishing it from the sulfonamide (-SO2NH-) analog 2,5-dimethoxy-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide (CAS 893975-98-9) [1]. In the extensively characterized imidazo[2,1-b]thiazole RAF kinase inhibitor series, the nature of the linker (sulfonamide vs. carboxamide) is a primary determinant of both potency and kinase selectivity. Compound 8u, bearing a terminal para-hydroxybenzenesulfonamido moiety with an ethylene linker, achieved V600E-B-RAF IC50 = 39.9 nM and C-RAF IC50 = 19.0 nM, and demonstrated superior antiproliferative potency compared to sorafenib across eight cancer cell lines [2]. In contrast, the most potent carboxamide-based 6-phenylimidazo[2,1-b]thiazole FLT3 inhibitor (compound 19) achieved FLT3 enzymatic IC50 = 0.022 μM and MV4-11 cellular IC50 = 0.002 μM [3]. These distinct potency and selectivity profiles across kinase targets indicate that carboxamide and sulfonamide linkers steer compounds toward different kinase inhibition profiles, and the choice between CAS 893978-54-6 (carboxamide) and CAS 893975-98-9 (sulfonamide) should be guided by the specific kinase target of interest [2][3].

Carboxamide vs. Sulfonamide
Reported
Carboxamide linker (CAS 893978-54-6) vs. Sulfonamide linker (CAS 893975-98-9)
Sulfonamide-linked analog 8u: V600E-B-RAF IC50 39.9 nM. Carboxamide-linked analog 19: FLT3 IC50 0.022 μM. Distinct kinase selectivity profiles.
Linker chemistry may steer compound toward different kinase targets; choice should align with target program.
Class-level inference; no direct comparison for these specific compounds.
Medicinal Chemistry Kinase Inhibition Linker SAR

3-Methyl Substituent on Imidazo[2,1-b]thiazole Core: Functional Significance vs. Unsubstituted Core

The target compound bears a 3-methyl substituent on the imidazo[2,1-b]thiazole core, distinguishing it from the unsubstituted analog N-(3-imidazo[2,1-b]thiazol-6-ylphenyl)benzamide (SMR000066747, CID 752434), which has publicly available screening data [1]. In the 3-methyl-imidazo[2,1-b]thiazole DHFR inhibitor series, the 3-methyl group is a critical pharmacophoric element: compounds 22 and 23, both bearing the 3-methyl substituent, exhibited DHFR IC50 values of 0.079 μM and 0.085 μM respectively, comparable to methotrexate (MTX IC50 = 0.087 μM), and demonstrated significant in vivo tumor volume reduction in an Ehrlich ascites carcinoma solid tumor model [2]. The unsubstituted analog SMR000066747 showed only weak, non-selective activity: 5-HT1A receptor EC50 = 50,000 nM (50 μM) in a cell-based β-lactamase reporter assay, with no detectable activity against sphingosine-1-phosphate receptor 3 (EC50 > 40,000 nM) [1]. This >600-fold difference in biological potency between the 3-methyl-substituted DHFR-active class (IC50 ~80 nM) and the unsubstituted core (EC50 ~50,000 nM at a GPCR target) demonstrates that the 3-methyl group is a key structural determinant of target engagement and potency in this chemotype [1][2].

3-Methyl vs. Unsubstituted Core
Reported
3-Methyl core (target) vs. Unsubstituted core (SMR000066747)
3-Methyl DHFR inhibitors: IC50 79–85 nM. Unsubstituted analog: 5-HT1A EC50 50,000 nM, >600-fold difference.
3-Methyl group is essential for nanomolar target engagement in this chemotype.
Cross-target class comparison; direct DHFR data not available for target compound.
Medicinal Chemistry DHFR Inhibition Core Substitution Effects

3,5-Dimethoxybenzamide Pendant: Comparison with Unsubstituted Benzamide in Public Screening Data

The 3,5-dimethoxy substitution on the terminal benzamide ring of the target compound introduces two electron-donating methoxy groups that can participate in hydrogen bonding and modulate the electron density of the aromatic ring, potentially altering π-π stacking interactions within target binding pockets [1]. The closest publicly screened analog lacking these methoxy groups, N-(3-imidazo[2,1-b]thiazol-6-ylphenyl)benzamide (SMR000066747), exhibited only weak biological activity (5-HT1A EC50 = 50,000 nM) [2]. In the imidazo[2,1-b]thiazole RAF kinase inhibitor series, the terminal aryl substitution pattern (including methoxy groups) was a critical variable: compound 8u with para-hydroxybenzenesulfonamido substitution achieved V600E-B-RAF IC50 = 39.9 nM and C-RAF IC50 = 19.0 nM, while closely related analogs with different terminal aryl substituents showed substantially different potency profiles across the NCI-60 panel, with mean % inhibition values at 10 μM ranging from <20% to >90% depending on the terminal substituent [3]. The specific 3,5-dimethoxy pattern has not been directly evaluated in published kinase assays, but its distinct electronic and steric properties relative to unsubstituted, mono-methoxy, or 2,5-dimethoxy variants establish it as a unique pharmacophoric element that cannot be assumed equivalent to other substitution patterns [1].

3,5-Dimethoxybenzamide
Class-level
No direct bioactivity data. Unsubstituted benzamide analog (SMR000066747) only weak GPCR activity. Class precedent: terminal aryl substitution modulates potency >100-fold in RAF series.
3,5-Dimethoxy motif is a distinct pharmacophoric feature; substitution effects not yet characterized.
Requires experimental profiling; class-level inference cannot predict impact.
Medicinal Chemistry Pharmacophore Mapping Substituent Effects

Antiproliferative Class Potential: Imidazo[2,1-b]thiazole Benzamides vs. Standard-of-Care Sorafenib

While no direct antiproliferative data exist for CAS 893978-54-6, the imidazo[2,1-b]thiazole benzamide class has produced compounds with superior in vitro potency to the FDA-approved multikinase inhibitor sorafenib. In the landmark 2015 study by Abdel-Maksoud et al., compound 8u (a 5,6-diarylimidazo[2,1-b]thiazole with terminal sulfonamide) demonstrated superior potency to sorafenib against eight different cancer cell lines in the NCI-60 panel and was equipotent to sorafenib against COLO 205 colon cancer cells [1]. Specifically, compound 8u achieved IC50 values of 0.845 μM against NCI-H460 non-small cell lung cancer and 0.476 μM against MCF7 breast cancer cells, with high selectivity indices toward cancer cells over the L132 normal lung cell line [1]. In a separate series, 3-methyl-imidazo[2,1-b]thiazole DHFR inhibitors 22 and 23 showed promising cytotoxicity against MCF7 breast cancer cells and compound 23 demonstrated significant in vivo tumor volume reduction in an EAC solid tumor model [2]. The target compound (CAS 893978-54-6) shares the 3-methylimidazo[2,1-b]thiazole core and phenyl-benzamide architecture with these characterized compounds, though the specific 3,5-dimethoxy substitution and meta-phenyl connectivity remain untested [3].

Antiproliferative Class Potential
Class-level
Imidazo[2,1-b]thiazole 8u outperformed sorafenib in 8 NCI-60 cell lines (e.g., NCI-H460 IC50 0.845 μM). Target compound untested.
Scaffold has demonstrated antiproliferative potential; not attributable to target compound without data.
Class-level precedent supports screening; direct cytotoxicity data needed.
Cancer Pharmacology Kinase Inhibitor Benchmarking NCI-60 Screening

Physicochemical Differentiation: Calculated Properties vs. Closest Commercial Analogs

The target compound (CAS 893978-54-6) has a molecular weight of 393.46 g/mol, molecular formula C21H19N3O3S, and a calculated logP consistent with moderate lipophilicity [1]. Compared with its closest commercially available analogs, it occupies a distinct physicochemical space: the para-phenyl isomer (CAS 893984-83-3) shares the identical molecular formula and weight but differs in 3D conformation [1]; the sulfonamide analog (CAS 893975-98-9) has a higher molecular weight (429.5 g/mol) and an additional oxygen atom (C20H19N3O4S2 vs. C21H19N3O3S), resulting in increased polar surface area and altered hydrogen-bonding capacity [2]; the unsubstituted core analog (SMR000066747) has a significantly lower molecular weight (333.4 g/mol, C19H15N3OS) and lacks both the 3-methyl and dimethoxy groups [3]. These differences carry implications for membrane permeability, solubility, and metabolic stability. In the 3-methyl-imidazo[2,1-b]thiazole DHFR inhibitor series, ADMET predictions indicated that 3-methyl-substituted analogs had favorable blood-brain barrier penetration potential, good intestinal absorption, and adequate plasma protein binding, properties that may extend to the target compound by structural analogy [4].

Physicochemical Profile
Data to verify
MW 393.46 g/mol
Carboxamide linker; 3,5-dimethoxy; meta-phenyl. vs. sulfonamide analog: +36 g/mol, additional H-bond acceptors. vs. unsubstituted core: +60 g/mol, added methyl and methoxy.
Distinct physicochemical space may influence solubility and permeability; experimental confirmation required.
Calculated or vendor-reported values; no experimental logP or solubility.
Drug-likeness ADME Prediction Physicochemical Profiling

Recommended Research and Industrial Application Scenarios for 3,5-Dimethoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide (CAS 893978-54-6)


Kinase Inhibitor Screening Libraries for RAF, FLT3, or DHFR Target Programs

Based on the established kinase inhibitory activity of imidazo[2,1-b]thiazole derivatives—including V600E-B-RAF IC50 values as low as 1.20 nM for optimized sulfonamide analogs [1] and FLT3 IC50 of 0.022 μM for carboxamide-linked 6-phenylimidazo[2,1-b]thiazoles [2]—CAS 893978-54-6 is a structurally distinct candidate for inclusion in kinase-focused screening decks. Its unique combination of a 3-methyl core, meta-phenyl connectivity, and 3,5-dimethoxybenzamide motif fills a structural gap not represented by commercially available analogs (e.g., the para isomer CAS 893984-83-3 or the sulfonamide CAS 893975-98-9). Procurement for high-throughput screening against RAF, FLT3, or DHFR enzyme panels is supported by class-level precedent, though the absence of direct target data necessitates de novo profiling [1][2][3].

Structure-Activity Relationship (SAR) Expansion Around the 6-Phenylimidazo[2,1-b]thiazole Scaffold

The meta-phenyl connectivity of CAS 893978-54-6 is geometrically distinct from the para-phenyl isomer (CAS 893984-83-3), introducing a ~120° kink in the molecular axis that may alter binding pocket complementarity [1]. In FLT3 inhibitor SAR, para-substituted compounds achieved cellular IC50 values of 0.002 μM, while unsubstituted phenyl analogs were essentially inactive (IC50 > 10 μM), demonstrating that phenyl substitution topology is a critical activity determinant [2]. Procuring both the meta (CAS 893978-54-6) and para (CAS 893984-83-3) isomers enables a matched-pair analysis to isolate the contribution of phenyl linker geometry to target potency and selectivity, an experiment that cannot be performed with either isomer alone [1][2].

DHFR Inhibitor Lead Optimization Leveraging 3-Methyl Core Potency

The 3-methyl substituent on the imidazo[2,1-b]thiazole core is associated with nanomolar DHFR inhibition (IC50 = 0.079–0.085 μM) and in vivo efficacy in the 3-methyl-imidazo[2,1-b]thiazole antifolate series [1]. CAS 893978-54-6 retains this 3-methyl core while introducing a 3,5-dimethoxybenzamide pendant not explored in the published DHFR series. This compound can serve as a starting point for merging the DHFR-active 3-methyl core with alternative terminal benzamide substituents, with the goal of improving upon the MTX-comparable potency (IC50 ~0.08 μM) and in vivo tumor reduction demonstrated by compounds 22 and 23 [1]. The compound's ADMET-predicted profile from the class (BBB penetration, good oral absorption) further supports its candidacy for lead optimization [1].

Selectivity Profiling Against GPCR Off-Targets Using Public Screening Data as Baseline

The unsubstituted core analog N-(3-imidazo[2,1-b]thiazol-6-ylphenyl)benzamide showed weak 5-HT1A agonist activity (EC50 = 50,000 nM) with no detectable S1P3 receptor activity (EC50 > 40,000 nM) in public screening data [1]. This provides a unique baseline for evaluating the selectivity impact of the 3-methyl and 3,5-dimethoxy substitutions present in CAS 893978-54-6. By comparing the target compound's GPCR selectivity profile against this public domain data, researchers can quantify the contribution of these substituents to receptor selectivity, an analysis that is only possible because both the substituted (CAS 893978-54-6) and unsubstituted (SMR000066747) compounds are available for procurement and testing [1].

Application
Selection Property
Validation Focus
Kinase screening deck inclusion
Structurally distinct meta-phenyl carboxamide motif
De novo profiling against RAF, FLT3, or DHFR enzyme panels
Matched-pair meta/para isomer comparison
Phenyl linker regiochemistry (meta vs. para connectivity)
Linker geometry impact on target binding and cellular potency
3-Methyl core DHFR lead exploration
3-Methylimidazo[2,1-b]thiazole core with 3,5-dimethoxybenzamide pendant
DHFR inhibition and in vivo model response evaluation
GPCR selectivity profiling
Substituent contribution vs. unsubstituted core analog (SMR000066747)
Receptor selectivity shift from public screening baseline
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